Product packaging for 4-Ethylmorpholine 4-oxide(Cat. No.:CAS No. 2754-11-2)

4-Ethylmorpholine 4-oxide

Cat. No.: B8741443
CAS No.: 2754-11-2
M. Wt: 131.17 g/mol
InChI Key: GVKAVGPGTZFANE-UHFFFAOYSA-N
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Description

Significance and Interdisciplinary Relevance of Morpholine (B109124) N-Oxides in Academic Inquiry

The significance of morpholine N-oxides, the class of compounds to which 4-Ethylmorpholine (B86933) 4-oxide belongs, extends across multiple scientific disciplines. These compounds are not merely laboratory curiosities but are integral to both fundamental research and practical applications. The N-oxide functional group can significantly alter the properties of the parent morpholine molecule, often increasing its polarity and water solubility. nih.govwikipedia.org

In the realm of organic synthesis, morpholine N-oxides, such as N-methylmorpholine N-oxide (NMMO), are widely recognized as potent co-oxidants. atamankimya.comorganic-chemistry.org They are famously used in conjunction with transition metal catalysts, like osmium tetroxide, for the dihydroxylation of alkenes, a fundamental transformation in organic chemistry. wikipedia.orgorganic-chemistry.org This reactivity profile makes them valuable reagents in the synthesis of complex molecules, including pharmaceuticals and natural products. ontosight.ai

The interdisciplinary relevance of morpholine N-oxides is further highlighted by their application in materials science. NMMO, for instance, is a key solvent in the Lyocell process, an environmentally more benign method for producing regenerated cellulose (B213188) fibers. atamankimya.comatamankimya.com Its ability to dissolve cellulose directly is a critical aspect of this technology. atamankimya.comatamankimya.com Furthermore, studies have explored the antimicrobial properties of certain morpholine N-oxide derivatives, indicating their potential in the development of new anti-infective agents. nih.gov The biological activity of these compounds is often linked to their ability to disrupt cell membranes. nih.gov

Historical Development and Evolution of Research on Amine N-Oxide Functionalities

The study of amine N-oxides has a rich history, with the understanding of their structure and reactivity evolving significantly over time. Initially, the N-oxide bond was a subject of theoretical interest, with its coordinate covalent nature being a key feature. wikipedia.org These compounds are oxides of tertiary amines and are distinct from other oxygenated nitrogen species like hydroxylamines or nitroso compounds. nih.gov

The synthesis of amine N-oxides is most commonly achieved through the oxidation of the corresponding tertiary amines. wikipedia.org Hydrogen peroxide is a widely used and industrially important oxidizing agent for this purpose, though peracids can also be employed. wikipedia.orgacs.org

Historically, research into amine N-oxides has been driven by their utility in organic synthesis. The ability of N-oxides to act as sacrificial catalysts by regenerating a primary oxidant has been a cornerstone of their application. wikipedia.org A classic example is the use of N-methylmorpholine N-oxide (NMMO) to regenerate osmium tetroxide in the Upjohn dihydroxylation process. wikipedia.org

More recent research has expanded the scope of amine N-oxide chemistry. They are now recognized for their roles in medicinal chemistry, where the N-oxide functionality can be used to modify the properties of drug molecules, such as increasing solubility or altering membrane permeability. nih.govsemanticscholar.org Furthermore, certain N-oxides are being investigated as prodrugs that can be activated under specific physiological conditions, such as the hypoxic environment of tumors. nih.govsemanticscholar.org The development of chiral N-oxides has also opened up new avenues in asymmetric catalysis. tandfonline.com The continuous exploration of their synthesis and reactivity continues to uncover new and valuable applications for this versatile functional group. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B8741443 4-Ethylmorpholine 4-oxide CAS No. 2754-11-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2754-11-2

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-ethyl-4-oxidomorpholin-4-ium

InChI

InChI=1S/C6H13NO2/c1-2-7(8)3-5-9-6-4-7/h2-6H2,1H3

InChI Key

GVKAVGPGTZFANE-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCOCC1)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Ethylmorpholine 4 Oxide

Oxidative Routes from Tertiary Amine Precursors

The conversion of 4-ethylmorpholine (B86933) to its N-oxide is an electrophilic oxidation process where the lone pair of electrons on the nitrogen atom attacks an oxygen atom from an oxidizing agent. This forms a stable N-O coordinate covalent bond. wikipedia.org

Peroxide-Mediated Oxidation Techniques for 4-Ethylmorpholine to its N-Oxide

Hydrogen peroxide (H₂O₂) is one of the most common and industrially preferred reagents for the N-oxidation of tertiary amines due to its low cost and the benign nature of its byproduct, water. wikipedia.org The reaction involves the direct oxidation of 4-ethylmorpholine with an aqueous solution of hydrogen peroxide.

The synthesis of the closely related N-methylmorpholine N-oxide (NMMO) provides a well-documented model for this process. In a typical procedure, the tertiary amine is reacted with aqueous hydrogen peroxide, often in the presence of carbon dioxide. google.com The carbon dioxide reacts with water to form carbonic acid, which then reacts with hydrogen peroxide to form an in-situ active oxidant, peroxymonocarbonate (HCO₄⁻). rsc.org This species is a more potent oxidant than hydrogen peroxide alone. The reaction is typically conducted at elevated temperatures, for instance between 50°C and 100°C, to achieve a reasonable reaction rate. google.com After the reaction is complete, any excess hydrogen peroxide can be decomposed, for example, by adding a small amount of manganese dioxide. chemicalbook.com

Table 1: Typical Reaction Conditions for Peroxide-Mediated N-Oxidation

ParameterValue/ConditionSource
Precursor 4-Ethylmorpholine (or analogous N-alkylmorpholine) google.com
Oxidant Aqueous Hydrogen Peroxide (e.g., 30-55 wt. %) google.comchemicalbook.com
Promoter/Catalyst Carbon Dioxide (optional, forms active oxidant) google.comrsc.org
Temperature 50 - 100 °C google.com
Solvent Often aqueous, can include co-solvents like methanol chemicalbook.com
Workup Decomposition of excess H₂O₂, filtration, solvent removal chemicalbook.com

Peroxyacid-Mediated Oxidation Strategies for 4-Ethylmorpholine

Peroxy acids, also known as peracids, are a class of highly effective oxidizing agents for converting tertiary amines to their corresponding N-oxides. wikipedia.org Common examples include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. These reagents are generally more reactive than hydrogen peroxide and can often carry out the oxidation at lower temperatures.

The reaction mechanism involves a concerted process where the nitrogen atom of 4-ethylmorpholine acts as a nucleophile, attacking the terminal oxygen of the peroxy acid. wikipedia.org This process is part of a broader set of reactions where peroxy acids epoxidize alkenes (the Prilezhaev reaction) or convert ketones to esters (the Baeyer–Villiger oxidation). wikipedia.orgwikipedia.orgyoutube.com The main drawback of using peroxyacids is the generation of a stoichiometric amount of the corresponding carboxylic acid as a byproduct, which must be separated from the desired N-oxide product.

Table 2: Comparison of Common Oxidizing Agents for N-Oxide Synthesis

Oxidizing AgentFormulaKey Advantage(s)Key Disadvantage(s)Source
Hydrogen Peroxide H₂O₂Low cost, benign byproduct (water)Lower reactivity, may require heat or catalyst wikipedia.org
m-CPBA C₇H₅ClO₃High reactivity, mild conditionsStoichiometric waste, higher cost wikipedia.orgwikipedia.org
Peracetic Acid CH₃CO₃HHigh reactivity, lower cost than m-CPBACorrosive, can be explosive wikipedia.org
Caro's Acid H₂SO₅Very powerful oxidantHighly corrosive, unstable wikipedia.org

Alternative Oxidizing Systems and Catalytic Approaches in N-Oxide Synthesis

To improve efficiency and reduce the environmental impact of N-oxide synthesis, various alternative and catalytic systems have been explored. These methods aim to use milder conditions, safer oxidants, and reduce waste.

Catalytic Hydrogen Peroxide Systems: The efficiency of hydrogen peroxide can be significantly enhanced by using catalysts. For the synthesis of N-methylmorpholine-N-oxide, methods have been developed that employ catalysts such as nano metal oxides or flavins. chemicalbook.comasianpubs.orgchemicalbook.com These catalysts activate the hydrogen peroxide, allowing the reaction to proceed more quickly and under milder conditions.

Ruthenium-Catalyzed Systems: Ruthenium complexes are known to be effective catalysts for a wide range of oxidation reactions. asianpubs.org Systems using catalysts like ruthenium trichloride (B1173362) (RuCl₃) with a stoichiometric oxidant can facilitate the N-oxidation of tertiary amines. asianpubs.org While N-methylmorpholine N-oxide itself is famously used as a co-oxidant with the tetrapropylammonium (B79313) perruthenate (TPAP) catalyst for oxidizing alcohols, the underlying principle of metal-catalyzed oxidation is applicable to the synthesis of N-oxides as well. sigmaaldrich.comorganic-chemistry.org

Electrochemical Methods: Electrochemical synthesis offers a reagent-free approach to oxidation. An electrochemical method for reacting morpholine (B109124) with quinoline (B57606) N-oxides using a copper acetate (B1210297) catalyst has been described, demonstrating the formation of a morpholine radical as a key intermediate. mdpi.com This highlights the potential for electrochemical C-N bond formation and redox manipulation of the morpholine core.

Industrial-Scale Synthesis and Process Chemistry of Morpholine Derivatives

On an industrial scale, the synthesis of 4-ethylmorpholine 4-oxide begins with the production of its precursor, 4-ethylmorpholine. The core morpholine structure is typically manufactured via the reaction of diethylene glycol with ammonia (B1221849) at high temperatures (e.g., 150-400°C) and pressures, often in the presence of a hydrogenation catalyst like Raney nickel or copper chromite. Subsequent N-alkylation with an ethylating agent yields 4-ethylmorpholine.

For the N-oxidation step at an industrial scale, the hydrogen peroxide method is overwhelmingly favored. wikipedia.org Its low cost, high atom economy, and the formation of water as the only byproduct make it a superior choice over peroxyacid routes, which generate significant organic waste and pose greater handling challenges. rsc.org To enhance safety and process control, industrial syntheses are increasingly being implemented in continuous flow reactors. rsc.org This approach offers better temperature control, reduces the volume of hazardous material at any given time, and can lead to higher yields and purity compared to traditional batch processes. rsc.org For the synthesis of N-methylmorpholine N-oxide, a continuous flow process using hydrogen peroxide and catalytic carbon dioxide has been shown to achieve approximately 98% conversion in under 15 minutes. rsc.org

Advanced Characterization and Theoretical Analysis of 4 Ethylmorpholine 4 Oxide

Quantum Chemical Modeling and Computational Studies

Conformational Analysis and Energetics of 4-Ethylmorpholine (B86933) 4-oxide

The conformational landscape of 4-ethylmorpholine 4-oxide is primarily dictated by the stereochemistry of the morpholine (B109124) ring and the orientation of the N-ethyl and N-oxide substituents. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic systems. In this chair form, substituents on the nitrogen atom can occupy either an axial or an equatorial position.

Theoretical and computational studies, along with analogies to similar N-alkylmorpholine N-oxides, provide significant insights into the conformational energetics of this compound. The N-oxide group exhibits a notable preference for the axial position. This preference is a subject of ongoing research, with potential contributing factors including stereoelectronic effects and the minimization of steric interactions. The orientation of the ethyl group further influences the stability of different conformers. The ethyl group itself can rotate, leading to different staggered conformations relative to the morpholine ring.

A plausible conformational equilibrium for this compound would involve the chair forms with the ethyl group preferentially in the equatorial position to minimize steric hindrance. Within this arrangement, the N-oxide group's preference for the axial position would lead to a particularly stable conformer. The energetic differences between these conformers are typically in the range of a few kilocalories per mole, which can be determined using computational chemistry methods such as Density Functional Theory (DFT).

Energetics of this compound Conformers (Theoretical Estimates)
ConformerEthyl Group OrientationN-Oxide Group OrientationRelative Energy (kcal/mol)Key Interactions
Chair 1 (Axial N-O)EquatorialAxial0.0 (Most Stable)Minimized steric hindrance for the ethyl group; favorable stereoelectronics for the N-oxide group.
Chair 2 (Equatorial N-O)EquatorialEquatorial1.5 - 3.0Increased steric interactions involving the equatorial N-oxide group.
Chair 3 (Axial Et)AxialEquatorial> 4.0Significant 1,3-diaxial steric strain from the axial ethyl group.

Other Spectroscopic Methods in this compound Research

Beyond standard techniques like NMR and IR spectroscopy, other spectroscopic methods can provide deeper insights into the molecular structure, dynamics, and electronic properties of this compound.

Raman Spectroscopy: This technique, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly useful for studying the vibrational modes of the molecule. Theoretical calculations, such as those based on DFT, can predict the Raman active modes and their frequencies, which can then be compared with experimental spectra to confirm the molecular structure and conformational preferences.

UV-Visible Spectroscopy: The electronic transitions of this compound can be investigated using UV-Visible spectroscopy. The N-oxide group can influence the electronic structure of the morpholine ring, and computational methods like Time-Dependent DFT (TD-DFT) can be employed to predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n → π* or π → π* transitions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can also provide valuable information about the molecule's structure and bonding. Techniques such as electrospray ionization (ESI) are often used for the analysis of such polar compounds.

Spectroscopic Data for this compound and Related Compounds
Spectroscopic TechniqueObserved/Predicted FeatureInformation Gained
Raman SpectroscopyVibrational modes corresponding to ring deformations and C-N, C-O, N-O stretching.Confirmation of functional groups and insights into molecular symmetry and conformation.
UV-Visible SpectroscopyAbsorption bands in the UV region.Information on electronic transitions and the influence of the N-oxide group on the chromophore.
High-Resolution Mass Spectrometry (HRMS)Precise mass-to-charge ratio (m/z).Unambiguous determination of the molecular formula.

Reaction Mechanisms and Chemical Transformations Involving 4 Ethylmorpholine 4 Oxide

Catalytic Activity of 4-Ethylmorpholine (B86933) 4-oxide

The N-oxide group in 4-Ethylmorpholine 4-oxide can act as a catalytic center, influencing the rates and pathways of organic reactions.

Mechanisms of Esterification and Transesterification Catalysis by this compound Derivatives

Esterification and transesterification are crucial reactions in organic synthesis. Transesterification involves the conversion of one ester to another by exchanging the alkoxy group and can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comnih.gov The reaction proceeds through a sequence of reversible steps involving di- and monoglyceride intermediates. nih.gov

While specific studies detailing this compound as a direct catalyst are not prevalent, its basic nature allows it to function in a manner analogous to other base catalysts. In a base-catalyzed mechanism, an alkoxide is generated from the alcohol, which then acts as a nucleophile. researchgate.net this compound can facilitate this by deprotonating the alcohol. The mechanism under basic conditions is typically a two-step addition-elimination process. masterorganicchemistry.com

Plausible Base-Catalyzed Transesterification Mechanism:

Activation of Nucleophile: this compound acts as a base, abstracting a proton from the alcohol (R'-OH) to form a more potent nucleophile, the alkoxide (R'-O⁻).

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the ester (R-COOR''), leading to the formation of a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the original alkoxy group (R''-O⁻) to form the new ester (R-COOR').

Catalyst Regeneration: The eliminated alkoxide (R''-O⁻) is protonated by the protonated this compound, regenerating the catalyst and releasing the displaced alcohol (R''-OH).

The effectiveness of a catalyst in these reactions can vary significantly.

Catalyst TypeExamplesGeneral Characteristics
Homogeneous BaseKOH, NaOH, CH₃OKHigh catalytic activity under mild conditions, but can cause saponification side-reactions. mdpi.com
Homogeneous AcidH₂SO₄, H₃PO₄, p-toluenesulfonic acidEffective, but the reaction rate is often slow and requires higher temperatures. nih.govmdpi.com
Heterogeneous (Mixed Oxides)Mg/Fe layered double hydroxidesReusable and considered more environmentally friendly, but the reaction may be limited to the catalyst surface. mdpi.com
Organocatalyst4-(2-Aminoethyl)-morpholineMetal-free, environmentally friendly, and can lead to high yields and short reaction times. nih.gov

Role in Facilitating Organic Reactions and Lowering Activation Energy

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy (Ea). usf.edu This allows a greater fraction of reactant molecules to have sufficient energy to overcome the energy barrier, thus increasing the reaction rate. The intrinsic cooperation of different active sites within a catalyst can work synergistically to lower this energy barrier. usf.edu

For instance, in the transesterification of soybean oil, the activation energy for the reaction using a potassium hydroxide (KOH) base catalyst is in the range of 65.5–66 kJ·mol⁻¹, whereas for an acid catalyst like p-toluenesulfonic acid, it is significantly higher at 92.3 kJ·mol⁻¹. mdpi.com This demonstrates that the choice of catalyst, and therefore the reaction mechanism, has a profound impact on the energy requirements of the process.

This compound, by acting as a base catalyst, would lower the activation energy of reactions like esterification by stabilizing the transition state. By facilitating proton transfer and activating nucleophiles, it creates a lower-energy route for the reaction to proceed compared to the uncatalyzed pathway.

ReactionCatalystActivation Energy (Ea) (kJ/mol)Reference
Transesterification of Soybean OilPotassium Hydroxide (KOH)65.5 - 66.0 mdpi.com
Transesterification of Soybean Oilp-Toluenesulfonic acid92.3 mdpi.com
2,4-Dichlorophenol DegradationHorseradish Peroxidase (Immobilized)6.39 ± 4.00 mdpi.com
2,4-Dichlorophenol DegradationHorseradish Peroxidase (Native)40.33 ± 10.72 mdpi.com

Role as a Base and Proton Acceptor in Stereoselective and Dearomatization Reaction Pathways

The oxygen atom in the N-oxide group is electron-rich, making this compound a competent base and proton acceptor. This property is fundamental to its application in various reaction pathways, including those that require precise stereochemical control.

In stereoselective synthesis, the creation of a specific stereoisomer is desired. The synthesis of substituted morpholines, for example, can be achieved with high levels of diastereoselectivity. nih.gov While not directly involving this compound as a catalyst, these syntheses highlight the importance of controlling the three-dimensional arrangement of atoms, a process often influenced by the bases and reagents used.

The basicity of N-oxides allows them to participate in reactions where proton removal is a key step. In dearomatization reactions, an aromatic compound is converted to a non-aromatic one. These transformations often require a base to generate a nucleophilic species that can attack the aromatic ring. As a proton acceptor, this compound can facilitate the formation of such reactive intermediates, thereby enabling the dearomatization cascade to proceed. Its steric bulk, compared to smaller bases, could also influence the stereochemical outcome of such reactions.

N-Oxide Deoxygenation Reactions

The conversion of an N-oxide back to its corresponding tertiary amine is a common and synthetically useful transformation. This deoxygenation reaction can be achieved through various chemical reduction pathways.

Chemical Reduction Pathways for this compound to Amine Conversion

Several reagents and methods have been developed for the selective reduction of N-oxides to amines. researchgate.net These methods are often chosen based on their functional group tolerance and reaction conditions.

Titanium Trichloride (B1173362) (TiCl₃): This reagent is effective for the selective reduction of N-oxides, even in the presence of other reducible functional groups like sulfoxides. The reaction is facile and can be carried out in biological matrices such as plasma and urine. researchgate.netnih.gov

Diboron Reagents: Reagents like bis(pinacolato)diboron, (pinB)₂, can achieve facile reduction of various amine N-oxides. nih.govliverpool.ac.uk These reactions often occur simply by mixing the N-oxide and the diboron reagent in a suitable solvent at room temperature and are tolerant of many functional groups. nih.gov

Other Metal-Based Reagents: Traditionally, reagents such as zinc in acetic acid or metal hydrides have been used. researchgate.net More modern methods include systems like ZrCl₄/NaBH₄ and FeCl₃·6H₂O/In, which are attractive due to their mildness and functional group tolerance. researchgate.net

Phosphorus and Sulfur Reagents: Triphenylphosphine (PPh₃) at high temperatures and various sulfur-based compounds can also effect the deoxygenation of N-oxides. liverpool.ac.uk

Reagent/SystemGeneral ConditionsKey Features
Titanium Trichloride (TiCl₃)Acidic conditionsFacile, selective for N-oxides over sulfoxides, works in biological matrices. researchgate.netnih.gov
Bis(pinacolato)diboron ((pinB)₂)Room temperature, various solventsMetal-free, tolerant of many functional groups (hydroxyl, thiol, cyano). nih.govliverpool.ac.uk
PhenylsilaneMetal-freeEffective for a large variety of aliphatic amine N-oxides. nih.gov
Iodide and Formic AcidMgI₂ in formic acidSustainable, iodide acts as a catalytic reductant. rsc.org

Mechanistic Studies of Deoxygenation Processes for N-Oxides

The mechanisms of N-oxide deoxygenation vary depending on the reagents employed.

Metal-Free Redox Cycling: An efficient deoxygenation of aromatic amine N-oxides can be achieved through a combination of light and a P(III)/P(V) redox cycle. nih.govresearchgate.net For aliphatic amine N-oxides, phenylsilane can be used. nih.gov Computational studies suggest these reactions are controlled by factors influencing the reactivity of the N-O bond. researchgate.net

Iodide-Catalyzed Reduction: A method using iodide as a catalyst and formic acid as a Brønsted activator and solvent has been developed. rsc.org Density functional theory (DFT) investigations suggest the mechanism involves a direct Sₙ2-type interaction between the iodide and the oxygen of the N-oxide. This forms the N-heterocycle and releases a hypoiodite species, which is then regenerated by formic acid. rsc.orgrsc.org

Reduction with Diboron Reagents: The mechanism of reduction by (pinB)₂ has been probed by NMR studies. The process involves the transfer of the oxygen atom from the nitrogen to a boron atom. nih.gov

1,2-Elimination Mechanism: For certain heterocyclic N-oxides like pyridine N-oxide, deoxygenation with reagents such as hexamethyldisilane can proceed through a 1,2-elimination mechanism. acs.org

These mechanistic studies provide a fundamental understanding of the deoxygenation process, enabling the rational selection of reagents and conditions for the conversion of N-oxides like this compound back to their parent amines.

Electrophilic and Nucleophilic Reactivity of the this compound Moiety

The chemical behavior of this compound is principally dictated by the electronic characteristics of the N-oxide functional group. This moiety, consisting of a positively charged nitrogen atom and a negatively charged oxygen atom, imparts a dipolar nature to the molecule. This charge separation allows this compound to react as both an electrophile and a nucleophile, depending on the reacting partner and conditions.

The oxygen atom, with its negative charge and lone pairs of electrons, is a site of high electron density, making it nucleophilic. Conversely, the electron-deficient nitrogen atom and the polarized N-O bond can render the oxygen atom susceptible to attack by strong nucleophiles in certain contexts, or the molecule can act as an oxygen atom donor, which is a form of electrophilic behavior.

Electrophilic Reactivity:

The most well-documented reactivity of 4-alkylmorpholine 4-oxides, such as the closely related N-methylmorpholine N-oxide (NMO), is their function as oxidizing agents. In these reactions, the N-oxide serves as an oxygen atom transfer agent, which is a manifestation of its electrophilic character. While specific studies on this compound are limited, its reactivity is expected to be analogous to that of NMO.

A primary application of this electrophilic nature is in the regeneration of catalytic oxidants, most notably in osmium-catalyzed dihydroxylation of alkenes. In this process, the N-oxide re-oxidizes the reduced osmium species, allowing for the use of catalytic amounts of the toxic and expensive osmium tetroxide. The general mechanism involves the alkene reacting with OsO₄ to form a cyclic osmate ester, which is then hydrolyzed to yield a cis-diol and a reduced osmium species. 4-Alkylmorpholine 4-oxide then oxidizes the reduced osmium back to its active Os(VIII) state.

Another example of its role as an oxidant is in conjunction with tetrapropylammonium (B79313) perruthenate (TPAP) for the oxidation of primary alcohols to aldehydes. The N-oxide acts as the stoichiometric oxidant to regenerate the active ruthenium(VII) species.

Nucleophilic Reactivity:

The oxygen atom of the this compound moiety possesses significant nucleophilic character due to its negative charge and available lone pairs of electrons. This allows it to react with a variety of strong electrophiles.

For instance, amine N-oxides can be O-alkylated by strong alkylating agents such as alkyl triflates. They can also react with acid anhydrides and acyl chlorides. A notable reaction of tertiary amine N-oxides is the Polonovski reaction, where treatment with acetic anhydride leads to demethylation and the formation of an acetamide and formaldehyde in the case of N,N-dimethylaniline N-oxide. For a cyclic amine N-oxide like this compound, a similar reaction with a strong electrophile could lead to ring opening or other transformations.

The basicity of the oxygen atom also allows this compound to act as a non-nucleophilic base in certain reactions, abstracting protons without leading to addition products.

The following interactive table summarizes the dual reactivity of the this compound moiety, with representative examples drawn from the known chemistry of analogous N-alkylmorpholine N-oxides.

Reaction TypeReactantProduct TypeRole of this compound Moiety
Osmium-catalyzed DihydroxylationAlkene, OsO₄ (catalytic)cis-DiolElectrophile (Oxygen atom donor)
TPAP-catalyzed OxidationPrimary Alcohol, TPAP (catalytic)AldehydeElectrophile (Oxygen atom donor)
O-AlkylationAlkyl TriflateO-Alkyl-4-ethylmorpholinium saltNucleophile
Reaction with Acid AnhydrideAcetic AnhydridePotential for Polonovski-type reaction productsNucleophile

Applications of 4 Ethylmorpholine 4 Oxide in Diverse Chemical Fields

Intermediate in Complex Organic Synthesis

Synthesis of Pharmaceutical Intermediates Utilizing 4-Ethylmorpholine (B86933) 4-oxide

There is a notable lack of specific, documented instances of 4-Ethylmorpholine 4-oxide being utilized as a key intermediate in the synthesis of pharmaceutical compounds within the scope of the reviewed scientific literature. While morpholine (B109124) and its derivatives are common scaffolds in medicinal chemistry, the role of the N-oxide of 4-ethylmorpholine in constructing pharmaceutical intermediates is not well-established in available research.

Production of Agrochemical Components Incorporating this compound

Similarly, the application of this compound as an intermediate in the production of agrochemical components is not significantly represented in the available scientific and technical literature. General applications of morpholine derivatives in agrochemicals are known, but specific synthetic routes and research findings detailing the incorporation of this compound are scarce.

Role in Specialty Chemical and Dye Synthesis

The role of this compound in the synthesis of specialty chemicals and dyes is not well-documented in the public domain. While 4-ethylmorpholine itself finds use as an intermediate in these areas, there is a lack of specific research detailing the synthetic advantages or applications of its N-oxide derivative.

Polymeric Materials and Advanced Coatings Development

Copolymerization Strategies Involving 4-Ethylmorpholine Derived Monomers for Coatings

No specific studies detailing copolymerization strategies that involve monomers derived from 4-Ethylmorpholine for coating applications were identified in the available literature. Research in the field of polymer coatings is extensive; however, it does not appear to feature monomers specifically derived from this compound.

Surface Modification and Coating Applications (e.g., in Capillary Electrophoresis)

There is no direct evidence in the reviewed scientific literature to suggest the use of this compound for the surface modification and coating of capillaries in electrophoresis. While surface modification is a critical aspect of capillary electrophoresis, and various amine-containing compounds are used for this purpose, the specific application of this compound has not been documented in the accessible research.

Catalytic Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Their high surface area, tunable porosity, and the presence of accessible metal sites make them promising candidates for various catalytic applications, including oxidations and degradation reactions. researchgate.netmagtech.com.cn While direct incorporation of this compound into the framework of MOFs is not a widely documented strategy, its role as an external co-oxidant can be crucial in catalytic cycles involving the metal centers of the MOF. In this context, it functions similarly to its more commonly studied analog, N-methylmorpholine N-oxide (NMO), by facilitating the regeneration of active catalytic sites. wikipedia.orgorganic-chemistry.org

Mechanism of Metal Center Activation in MOF Catalysis Using this compound

The primary role of this compound in catalysis, particularly in oxidation reactions, is to act as a stoichiometric terminal oxidant that regenerates a primary metal catalyst. organic-chemistry.orgatamankimya.com This principle can be extended to the metal nodes within a MOF, which can act as heterogeneous catalysts. The general mechanism involves the metal center in a high oxidation state performing an oxidation reaction on a substrate, during which the metal center itself is reduced. The N-oxide then re-oxidizes the metal center back to its higher, catalytically active state.

This process can be illustrated by the following general steps:

Substrate Oxidation: The active metal center within the MOF, Mn+ (e.g., Ru, Os, Fe in a high oxidation state), interacts with the organic substrate, transferring oxygen to it. researchgate.net

Catalyst Reduction: In the process of oxidizing the substrate, the metal center is reduced to a lower oxidation state, M(n-2)+.

Regeneration by N-oxide: this compound coordinates to the reduced metal center. Through an oxygen transfer reaction, it re-oxidizes the metal back to Mn+. The N-oxide is itself reduced to 4-ethylmorpholine.

Catalyst Reactivation: With the metal center restored to its active state, the catalytic cycle can begin anew.

This regeneration is critical for achieving high turnover numbers and making the process economically viable, as only a catalytic amount of the often expensive or toxic metal is required. wikipedia.org By using the metal centers of a MOF, the advantages of heterogeneous catalysis, such as catalyst stability and ease of separation, are combined with the efficient regeneration provided by this compound. mdpi.com

Table 1: Proposed Role of this compound in MOF Catalytic Cycle
StepProcessMetal Center StateN-Oxide State
1Oxidation of SubstrateHigh Oxidation State (Active)Unchanged
2Reduction of Metal CenterLow Oxidation State (Inactive)Unchanged
3Re-oxidation of Metal CenterTransitioning to High Oxidation StateReduced to Amine
4Catalyst RegeneratedHigh Oxidation State (Active)Reduced to Amine

Enhancement of Degradation Reactions within MOF Systems

MOFs are increasingly being investigated for their ability to catalyze the degradation of environmental pollutants, such as organic dyes and chemical warfare agents. mdpi.comnih.gov Many of these degradation pathways rely on advanced oxidation processes, where highly reactive oxygen species are generated by metal centers within the MOF. mdpi.com

This compound can enhance these degradation reactions by ensuring the continuous and efficient operation of the catalytic cycle. For instance, in the oxidative degradation of pollutants catalyzed by an iron- or manganese-based MOF, the active species is often a high-valent metal-oxo species. mdpi.com After reacting with the pollutant, this species is reduced. This compound can serve as the terminal oxidant to regenerate this high-valent state, thereby sustaining the degradation process.

The enhancement can be summarized by several key factors:

Sustained Reaction Rates: In the absence of a co-oxidant, the reaction would slow down or stop once the active metal sites are consumed. The presence of this compound maintains a constant concentration of the active catalyst, leading to a sustained degradation rate.

Broader Applicability: The use of a potent co-oxidant can enable the use of MOFs in more challenging degradation reactions that require a strong oxidizing potential.

For example, a bimetallic Cu-Zn-MOF has been shown to be effective in the catalytic reduction and degradation of organic pollutant dyes. nih.gov While this specific study used sodium borohydride (B1222165) as a reducing agent, in an oxidative degradation scenario, this compound could play the analogous role of a regenerating agent for the catalyst.

Promoting Agent in Organometallic and Coordination Chemistry Synthesis

The role of N-oxides like NMO is well-established in landmark reactions such as the Sharpless asymmetric dihydroxylation and Ley-Griffith oxidation (using TPAP, tetrapropylammonium (B79313) perruthenate). organic-chemistry.orgresearchgate.net In these transformations, an organometallic or coordination complex is the true catalyst, and the N-oxide acts as a secondary oxidant to regenerate it. organic-chemistry.org

The promoting effect of this compound in these synthetic applications is manifested in several ways:

Enabling Catalytic Turnover: It allows for the use of a substoichiometric amount of the primary metal catalyst. For example, in osmium tetroxide-catalyzed dihydroxylation of olefins, the toxic and expensive OsO₄ is used in catalytic quantities because the N-oxide continuously re-oxidizes the reduced osmium(VI) species back to osmium(VIII). wikipedia.orgcommonorganicchemistry.com

Improving Yields and Selectivity: By maintaining the catalyst in its active state, side reactions can be minimized, leading to cleaner reactions and higher yields of the desired product.

Facilitating Milder Reaction Conditions: The efficient catalytic cycle driven by the N-oxide often allows reactions to proceed under milder conditions than would be possible otherwise.

Table 2: Representative Catalytic Systems Promoted by N-Alkylmorpholine N-Oxides
Reaction TypePrimary CatalystRole of N-OxideTypical SubstrateProduct
Asymmetric DihydroxylationOsmium Tetroxide (OsO₄)Regenerates Os(VIII) from Os(VI)Alkenecis-Diol
Alcohol OxidationTPAP (Ru(VII))Regenerates Ru(VII) from Ru(V)Primary AlcoholAldehyde
Alcohol OxidationTPAP (Ru(VII))Regenerates Ru(VII) from Ru(V)Secondary AlcoholKetone

Data based on the well-documented reactivity of the analog N-Methylmorpholine N-oxide (NMO). organic-chemistry.orgresearchgate.netcommonorganicchemistry.com

Environmental Transformations and Degradation Chemistry of 4 Ethylmorpholine 4 Oxide

Hydrolytic Stability and Hydrolysis Mechanisms of Morpholine (B109124) N-Oxides

Tertiary amine N-oxides, including morpholine N-oxides, are generally considered to be stable to hydrolysis under typical environmental pH and temperature conditions. The N-O bond in the N-oxide functional group is a coordinate covalent bond, which is not readily cleaved by water.

Studies on various amine oxides have shown that they are weak bases, and their stability can be influenced by pH. nih.gov However, significant hydrolysis is not expected to be a major degradation pathway for 4-Ethylmorpholine (B86933) 4-oxide in the environment. While enzymatic hydrolysis of N-methylmorpholine N-oxide has been studied in specific industrial contexts, such as in the presence of cellulases for biomass processing, this is distinct from abiotic environmental hydrolysis. nih.govresearchgate.net In those specialized enzymatic systems, the focus is on the activity of enzymes on other substrates in the presence of the N-oxide, rather than the breakdown of the N-oxide itself. nih.govresearchgate.net

Oxidative Degradation Pathways in Environmental Matrices

In environmental matrices, oxidative processes can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated through various photochemical and biological processes. These highly reactive species can attack the morpholine ring and the ethyl group of 4-Ethylmorpholine 4-oxide.

Potential oxidative degradation pathways for this compound could include:

Hydroxylation: Addition of a hydroxyl group to the morpholine ring or the ethyl group.

Dealkylation: Cleavage of the ethyl group from the nitrogen atom, which would lead to the formation of morpholine N-oxide and acetaldehyde.

Ring Opening: Cleavage of the morpholine ring, leading to the formation of various smaller, more readily biodegradable compounds.

The thermal decomposition of the related N-methylmorpholine N-oxide (NMMO) is known to produce N-methylmorpholine and morpholine, indicating that deoxygenation and demethylation are key degradation pathways under certain conditions. researchgate.net While not a direct environmental oxidative pathway, it highlights the potential for the N-O bond to be cleaved.

Microbial Degradation and Biotransformation Processes of N-Oxides

Microbial degradation is expected to be a primary pathway for the environmental removal of this compound. Studies on the biodegradation of the structurally similar N-methylmorpholine N-oxide (NMMO) have shown that it can be effectively degraded by activated sludge after an acclimation period of 15-20 days. nih.gov The degradation of NMMO proceeds in a stepwise manner. nih.gov

Based on the degradation pathway of NMMO, a similar pathway can be proposed for this compound:

Reduction to the Tertiary Amine: The first step is likely the reduction of this compound to 4-Ethylmorpholine.

Dealkylation: This is followed by the removal of the ethyl group to form morpholine. This demethylation step is crucial in the degradation of NMMO. nih.gov

Ring Cleavage: Once morpholine is formed, its ring structure is cleaved, leading to further degradation. nih.gov

The biodegradation of morpholine itself has been studied, with several bacterial strains, particularly from the genus Mycobacterium, capable of utilizing it as a sole source of carbon and nitrogen. researchgate.netnih.gov The degradation of morpholine is initiated by a monooxygenase enzyme that cleaves the C-N bond of the ring. nih.gov Intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) have been identified in the degradation pathway of morpholine by Mycobacterium species. nih.gov The final end product of morpholine degradation by some bacteria is ammonia (B1221849). uni-pannon.hu

The following table summarizes the key steps in the proposed microbial degradation of this compound, based on data from related compounds.

StepTransformationPrecursor CompoundProduct(s)
1ReductionThis compound4-Ethylmorpholine
2Dealkylation4-EthylmorpholineMorpholine, Acetaldehyde
3Ring CleavageMorpholine2-(2-aminoethoxy)acetate, Glycolate
4MineralizationIntermediatesCarbon dioxide, Water, Ammonia

Photochemical Decomposition and Environmental Photoreactivity of Morpholine N-Oxides

Quantum chemical studies on N-oxides suggest that the introduction of the N-oxide group can increase photochemical reactivity by narrowing the gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap). researchgate.net This suggests that this compound may be susceptible to photochemical degradation.

However, some studies on tertiary amine drug N-oxide transformation products have found them to be stable under simulated solar photolysis. nih.gov The photochemistry of heterocyclic N-oxides can involve competing processes of oxygen transfer (deoxygenation) or rearrangement. nih.gov For some N-oxides, photoisomerization to form products like oxaziridines has been proposed as an intermediate step, though these are often not directly observed. rsc.org

The environmental photoreactivity of this compound will also be influenced by the presence of other substances in the water that can act as photosensitizers or quenchers. For example, dissolved organic matter can absorb sunlight and produce reactive species that can contribute to the degradation of the compound.

Given the available information, it is likely that direct photolysis and indirect photochemical reactions will contribute to the environmental degradation of this compound, but the specific pathways and rates require further investigation.

Investigation of Biological Interactions and Bio Redox Properties of 4 Ethylmorpholine 4 Oxide

Role as a Structural Motif and Metabolite in Biologically Relevant N-Oxide Systems

The N-oxide functionality is a significant feature in a variety of biologically relevant molecules, including natural products, drugs, and importantly, as metabolites of parent amine compounds. acs.orgnih.gov Molecules containing the N-oxide group can exhibit increased water solubility and decreased membrane permeability. acs.orgnih.gov While direct metabolic studies on 4-Ethylmorpholine (B86933) 4-oxide are not extensively detailed in the available research, its close analogue, N-methylmorpholine N-oxide (NMMO), is recognized as a metabolite of morpholine (B109124). chemicalbook.com N-oxides are often formed in biological systems through the enzymatic oxidation of tertiary amines. acs.org This conversion can render the parent molecule more polar, which is a common metabolic pathway for detoxification and excretion.

The carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO), for example, undergoes metabolic activation where its N-oxide group is critical to its biological activity, interacting with DNA through both intercalative and covalent binding. nih.gov This illustrates that the N-oxide motif is not merely a passive functional group but can be central to the molecule's biological interactions and potential toxicity. nih.gov The presence of the N-oxide in 4-Ethylmorpholine 4-oxide suggests it may act as a structural motif influencing polarity and hydrogen bonding capabilities, and it could be a metabolite of N-ethylmorpholine.

N-Oxide Redox Chemistry and Electron Transfer Mechanisms

The nitrogen-oxygen bond in N-oxides is highly polar, which allows these compounds to participate in a range of redox reactions. acs.orgnih.gov N-oxides, such as the related N-methylmorpholine N-oxide (NMMO), are utilized in organic chemistry as oxidants. wikipedia.orgfiveable.me They can act as co-oxidants to regenerate a primary catalytic oxidant in reactions like vicinal syn-dihydroxylations, demonstrating their capacity to participate in electron transfer processes. wikipedia.org The special redox reactivity of the N-oxide group is often crucial for its biological effects, which can include drug targeting and cytotoxicity. acs.orgnih.gov

Single Electron Transfer Processes Involving N-Oxides

N-oxides are capable of participating in single electron transfer (SET) reactions. acs.org For instance, pyridine-N-oxide has been shown to possess properties similar to the tyrosine/tyrosyl radical redox couple, enabling it to function as an electron shuttle in artificial photosynthesis systems. acs.org This capacity for SET is a key aspect of their redox chemistry. Electron transfer (ET) is a fundamental process in chemical kinetics where an electron relocates from one molecule or atom to another, forming the basis of redox reactions. researchgate.net The mechanisms of these transfers can be categorized as inner-sphere or outer-sphere, and they are central to a vast array of chemical and biological transformations. researchgate.net The N-oxide functionality, by engaging in SET, can thus play a significant role in various biochemical pathways.

Antioxidant Potential and Radical Scavenging Properties of N-Oxide Functionalities

The unique radical reactivity of N-oxides may be responsible for the antioxidant properties observed in several of these compounds. acs.org Antioxidants can act by delaying or inhibiting the oxidation of a substrate, often by scavenging free radicals. researchgate.net Studies on various morpholine derivatives have demonstrated significant radical scavenging properties. researchgate.net For example, N,N-diethylaminoethyl ethers of flavanone (B1672756) oximes have shown promising antioxidant and antiradical activities in several in-vitro models, including the diphenylpicrylhydrazyl (DPPH) radical scavenging assay. nih.gov The ability to scavenge free radicals is a critical property in mitigating oxidative stress. researchgate.netscienceopen.com While not directly studied for this compound, the N-oxide functionality and the morpholine core are present in compounds known for their antioxidant potential. acs.orgresearchgate.netnih.gov

In Vitro Studies on Cellular and Subcellular Interactions

Modulation of Enzyme Activity by this compound Derivatives

Derivatives containing the morpholine scaffold have been shown to interact with and modulate the activity of various enzymes. In a study investigating newly synthesized thiazole (B1198619) derivatives with a morpholine base, several compounds exhibited inhibitory potential against the zinc-containing enzyme carbonic anhydrase-II (CA-II). nih.gov The most potent compound, a 4-para-nitrophenyl N-ethyl-morpholine derivative, displayed a competitive type of inhibition. nih.gov

In another context, nitrogen oxide derivatives have been shown to modulate the activity of prostaglandin (B15479496) H(2) synthase 1 (PGHS-1). nih.gov For instance, 3-morpholinosydnonimine hydrochloride (SIN-1), which generates peroxynitrite, activates PGHS-1, while other nitric oxide-releasing compounds can inhibit its activity. nih.gov This demonstrates that molecules with nitrogen oxide functionalities can have significant and varied effects on enzyme function. nih.gov

CompoundTarget EnzymeInhibitory Activity (IC₅₀ in µM)Type of Inhibition
4-para-nitrophenyl N-ethyl-morpholine derivative (Compound 24)Bovine Carbonic Anhydrase-II14.68Competitive (Kᵢ = 9.64 µM)
N-benzyl derivatives (Compound 5)Bovine Carbonic Anhydrase-II24.31Not Specified
N-benzyl derivatives (Compound 14)Bovine Carbonic Anhydrase-II27.91Not Specified
4-para-bromophenyl derivative (Compound 27)Bovine Carbonic Anhydrase-II23.80Not Specified

Data sourced from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. nih.gov

Cell Line Based Studies on Biological Effects (e.g., proliferation inhibition in specific cell lines)

A series of 4-alkylmorpholine N-oxides were screened for their in-vitro cytotoxicity against Ehrlich ascites carcinoma (EAC) cells. nih.gov The study found that the cytotoxic activity, measured by the inhibition of incorporation of radiolabeled precursors into nucleic acids and proteins, was dependent on the length of the alkyl chain. nih.gov One of the most active compounds, 4-dodecylmorpholine (B73323) N-oxide, was shown to inhibit the incorporation of [¹⁴C]adenine, [¹⁴C]thymidine, [¹⁴C]uridine, and [¹⁴C]valine into the macromolecules of EAC cells. nih.gov This inhibition was both time- and concentration-dependent, indicating a direct impact on cellular proliferation. nih.gov The lengthening of the alkyl chain in the 4-alkylmorpholine N-oxide series positively correlated with their cytotoxic activity in these cells. nih.gov

Compound SeriesCell LineBiological EffectKey Finding
4-Alkylmorpholine N-oxidesEhrlich ascites carcinoma (EAC)Inhibition of macromolecule synthesis (Nucleic Acids and Proteins)Cytotoxic activity increases with the length of the alkyl chain (optimal at 15-16 carbons). nih.gov
4-Dodecylmorpholine N-oxideEhrlich ascites carcinoma (EAC)Inhibition of [¹⁴C]adenine and [¹⁴C]valine incorporationInhibition is dependent on both time and concentration. nih.gov

Structure-Activity Relationship (SAR) Studies for N-Oxide Analogues in Biological Contexts

The N-oxide functional group plays a critical role in the biomedical applications of various molecules. acs.orgnih.gov This moiety can influence properties such as water solubility, membrane permeability, and immunogenicity. acs.orgnih.gov Furthermore, the N-oxide group can exhibit distinct redox reactivity, which is significant for drug targeting and cytotoxicity. acs.orgnih.gov While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous compounds, particularly 4-alkylmorpholine N-oxides.

A significant study investigated the relationship between the chemical structure and in vitro cytotoxicity of a series of 4-alkylmorpholine N-oxides. nih.gov The primary objective of this research was to determine if a quantitative structure-activity relationship (QSAR) exists between the cytotoxic effects of these compounds and their molecular structure. nih.gov The key structural variation among the studied analogues was the length of the alkyl chain attached to the nitrogen atom of the morpholine ring. nih.gov

The cytotoxic activity was assessed by measuring the inhibition of the incorporation of radiolabeled precursors into nucleic acids and proteins in Ehrlich ascites carcinoma (EAC) cells. nih.gov The findings from this research demonstrated a clear correlation between the length of the alkyl chain and the cytotoxic potency of the 4-alkylmorpholine N-oxides. nih.gov Specifically, an increase in the number of carbon atoms in the alkyl chain positively influenced their cytotoxic activity against EAC cells. nih.gov

The study identified an optimal alkyl chain length for maximizing this cytotoxic effect. nih.gov The research indicated that the peak cytotoxicity for this series of compounds was achieved when the alkyl chain contained 15 to 16 carbon atoms. nih.gov One of the most active compounds identified in the primary screening was 4-dodecylmorpholine N-oxide, which was selected for more detailed biochemical investigation. nih.gov This compound was found to inhibit the incorporation of adenine, thymidine, uridine, and valine into their respective macromolecules in a manner that was dependent on both the concentration of the compound and the duration of incubation. nih.gov

These findings underscore the importance of the lipophilicity conferred by the alkyl chain in the biological activity of 4-alkylmorpholine N-oxides. The progressive increase in alkyl chain length likely enhances the interaction of these molecules with cellular membranes or other lipophilic targets, thereby increasing their cytotoxic effects up to an optimal point.

The following interactive data table summarizes the general trend observed in the structure-activity relationship of 4-alkylmorpholine N-oxides based on the research findings.

Alkyl Chain Length (Number of Carbons)Relative Cytotoxic ActivityGeneral Observation
Short (e.g., 2)LowerReduced lipophilicity may limit cellular uptake and interaction.
Medium (e.g., 12)HighIncreased lipophilicity enhances cytotoxic effects.
Optimal (15-16)MaximumOptimal balance of lipophilicity and other physicochemical properties for cytotoxicity.
Long (>16)Potentially DecreasedActivity may plateau or decrease due to factors like reduced solubility or steric hindrance.

This table is a representation of the general trend described in the cited research and not a direct depiction of specific data points.

In a broader context, the morpholine scaffold itself is considered a privileged structure in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties. researchgate.net The introduction of an N-oxide moiety to a heterocyclic compound can lead to significant improvements in desired biological activities. nih.gov The N-oxide group can act as a potent bioisosteric replacement for other functional groups, such as a carbonyl group, and can form critical hydrogen bonding networks that influence drug-receptor interactions. nih.gov

Q & A

Q. What are the critical safety protocols for handling and storing 4-ethylmorpholine 4-oxide to mitigate peroxide formation?

Methodological Answer:

  • Labeling: Clearly mark containers with dates (received, opened, discard-by) and peroxide test results per regulatory guidelines .
  • Storage: Use airtight containers under inert gas (e.g., nitrogen) to minimize oxidation .
  • Testing: Perform peroxide tests every 3–6 months using iodometric titration or test strips. Discard if peroxide concentration exceeds 10 ppm .
  • Volume Monitoring: Track evaporative loss to avoid concentration-driven degradation .

Q. How should researchers test for peroxide formation in this compound, and what thresholds require action?

Methodological Answer:

  • Test Frequency: Test before each use if the chemical is opened or stored beyond 6 months .
  • Methods: Use iodometric titration (quantitative) or commercial peroxide test strips (qualitative). Record results on the container label .
  • Thresholds: Discard immediately if peroxides exceed 10 ppm or if crystals/precipitates form, as these indicate advanced decomposition .

Q. What are the best practices for disposing of expired or contaminated this compound?

Methodological Answer:

  • Segregation: Store waste separately in labeled, non-reactive containers to avoid cross-contamination .
  • Deactivation: Contact institutional EH&S for peroxide deactivation protocols (e.g., reduction with ferrous sulfate) before disposal .
  • Documentation: Maintain logs of disposal dates, methods, and regulatory compliance .

Advanced Research Questions

Q. How can researchers design experiments using this compound as a solvent or oxidant while minimizing side reactions?

Methodological Answer:

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to suppress unintended oxidation .
  • Purity Control: Pre-purify the reagent via vacuum distillation or recrystallization to remove trace peroxides .
  • Kinetic Monitoring: Use real-time techniques like FTIR or HPLC to detect intermediate peroxides during reactions .

Q. How should contradictory data on the reactivity of this compound in different solvent systems be resolved?

Methodological Answer:

  • Variable Isolation: Systematically test variables (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks .
  • Replication: Repeat experiments under identical conditions to confirm reproducibility .
  • Spectroscopic Validation: Compare NMR/IR spectra of reaction products across solvent systems to identify solvent-specific intermediates .

Q. What strategies are effective for characterizing and mitigating impurities in this compound synthesis?

Methodological Answer:

  • Chromatographic Analysis: Employ HPLC or GC-MS to identify impurities (e.g., over-oxidation byproducts) .
  • Crystallization Optimization: Adjust solvent ratios and cooling rates to enhance purity during recrystallization .
  • Mechanistic Studies: Use DFT calculations to model reaction pathways and predict impurity formation .

Q. How can researchers optimize reaction conditions (e.g., temperature, concentration) for this compound in cellulose dissolution?

Methodological Answer:

  • Phase Diagrams: Construct temperature-concentration phase diagrams to identify optimal dissolution windows .
  • Rheological Testing: Measure viscosity changes to assess dissolution efficiency at varying conditions .
  • Stabilizer Addition: Introduce antioxidants (e.g., propyl gallate) to suppress peroxide-driven chain scission .

Q. What advanced spectroscopic techniques are recommended for structural elucidation of this compound derivatives?

Methodological Answer:

  • Multi-Nuclear NMR: Use 13C^{13}\text{C} and 15N^{15}\text{N} NMR to resolve electron-deficient morpholine ring environments .
  • High-Resolution MS: Confirm molecular formulas of derivatives via HRMS with <5 ppm mass accuracy .
  • X-Ray Crystallography: Resolve crystal structures to validate stereochemistry and oxidation states .

Q. How can synergistic effects between this compound and ionic liquids be leveraged in green chemistry applications?

Methodological Answer:

  • Solvent Screening: Test ionic liquids (e.g., [BMIM][PF6_6]) for enhanced solubility and reduced decomposition rates .
  • Lifecycle Analysis: Compare energy/toxicity profiles of this compound/ionic liquid systems vs. traditional solvents .

Q. What computational tools are suitable for modeling the redox behavior of this compound in catalytic cycles?

Methodological Answer:

  • DFT Simulations: Calculate oxidation potentials and transition states using Gaussian or ORCA software .
  • MD Simulations: Model solvent interactions to predict stability in aqueous/organic matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.